![molecular formula C17H16BrN3O4S B3938774 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938774.png)
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 inhibits the activity of several kinases that are involved in the proliferation and survival of cancer cells. It does this by binding to the ATP-binding site of these kinases, thereby preventing their activation. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and physiological effects:
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. It can be difficult to solubilize, and its activity can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006. One area of interest is the development of more potent and selective inhibitors of the kinases that are targeted by 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006. Another area of interest is the identification of biomarkers that can be used to predict the response of tumors to 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006. Finally, there is interest in the development of combination therapies that can enhance the efficacy of 3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in the proliferation and survival of cancer cells. These include Raf kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNNAUSDNUCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.